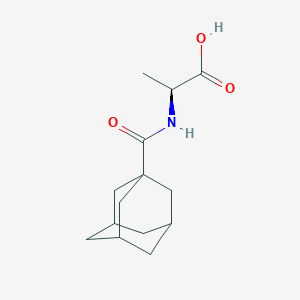

(2S)-2-(adamantane-1-carbonylamino)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(adamantane-1-carbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-8(12(16)17)15-13(18)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H,15,18)(H,16,17)/t8-,9?,10?,11?,14?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJILXAHMXXGCHL-PWFXGISBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the amidation of adamantane-1-carboxylic acid with (S)-2-aminopropanoic acid under Schotten-Baumann conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(adamantane-1-carbonylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the carbonyl group in the compound.

Substitution: The compound can undergo substitution reactions where the adamantane moiety is replaced or modified with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the adamantane moiety .

Scientific Research Applications

Biological Activities

1.1 Antitumor Activity

Recent studies have indicated that (2S)-2-(adamantane-1-carbonylamino)propanoic acid exhibits significant antiproliferative effects against several human cancer cell lines. For instance, it has shown potent activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with IC50 values below 10 μM, suggesting its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

1.2 Urease Inhibition

The compound has also been evaluated for its urease inhibitory activity, which is crucial in treating conditions like urease-related infections and kidney stones. In vitro assays demonstrated that it possesses potent urease inhibitory properties, outperforming standard inhibitors like thiourea . This suggests a promising role for the compound in managing such medical conditions.

Therapeutic Potential

3.1 Antiviral Properties

Research into adamantane derivatives has highlighted their potential as antiviral agents, particularly against influenza viruses. Compounds similar to this compound have been shown to interact with the M2 protein of influenza A virus, modulating its activity and providing a basis for developing new antiviral therapies .

3.2 Neurological Applications

The unique structure of adamantane derivatives may also allow them to interact with various neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. Their ability to cross the blood-brain barrier enhances their attractiveness for treating central nervous system diseases .

Case Studies

Several studies have documented the efficacy of this compound in experimental settings:

- Antiproliferative Study : In vitro testing against multiple cancer cell lines demonstrated significant cytotoxicity, with detailed molecular docking studies revealing strong binding affinities to target proteins involved in cancer progression .

- Urease Inhibition Study : A comparative analysis using standard inhibitors established this compound as a leading candidate for further research into urease inhibition mechanisms .

Mechanism of Action

The mechanism of action of (2S)-2-(adamantane-1-carbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety can enhance the compound’s ability to cross cell membranes and interact with intracellular targets. This can lead to various biological effects, such as antiviral activity or neuroprotection .

Comparison with Similar Compounds

Lipophilicity and Solubility

Steric and Electronic Effects

Stereochemical Considerations

- The (2S) configuration in the target compound and Imp. A aligns with bioactive stereoisomers in pharmaceuticals (e.g., naproxen derivatives), whereas the (2R)-pyrimidinyl analog may exhibit divergent receptor binding.

Research Findings

- Synthetic Challenges : Adamantane-containing compounds often require specialized synthetic routes due to the inertness of the adamantane core, unlike naphthalene or carbamoyl derivatives, which are more straightforward to functionalize .

- Biological Activity : Adamantane’s hydrophobicity may enhance blood-brain barrier penetration, a trait absent in polar analogs like the carbamoyl derivative .

- Stability : Cyclohexyl and adamantane substituents improve resistance to oxidative degradation compared to aromatic naphthalene or pyrimidine groups .

Biological Activity

(2S)-2-(adamantane-1-carbonylamino)propanoic acid is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its adamantane core, which is known for enhancing the lipophilicity and biological activity of various derivatives. The structure can be represented as follows:

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, a study evaluated its efficacy using the MTT assay against several human tumor cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | < 10 |

| MCF-7 | < 10 |

| HCT-116 | Moderate |

| HepG-2 | Moderate |

| PC-3 | Weak |

The results indicated that the compound exhibited potent activity against HeLa and MCF-7 cell lines, suggesting its potential as an anticancer agent .

Urease Inhibition

In vitro assays demonstrated that this compound derivatives possess significant urease inhibitory activity. The following table summarizes the IC50 values compared to standard inhibitors:

| Compound | IC50 (µM) | Relative Activity |

|---|---|---|

| (2S)-2-(adamantane...) | 1.20 | 17.72 times thiourea |

| Thiourea | 21.25 | Reference |

These findings suggest that this compound could be a promising candidate for urease inhibition, which is relevant in treating conditions like urease-related infections .

The biological activity of this compound may be attributed to several mechanisms:

- Cytotoxicity : The compound induces apoptosis in cancer cells through activation of intrinsic pathways.

- Immunomodulation : It has been observed to modulate cytokine release in peripheral blood mononuclear cells (PBMC), inhibiting pro-inflammatory cytokines like TNF-α and IFN-γ while promoting IL-10 production at certain concentrations .

- Enzyme Inhibition : The compound demonstrates inhibitory effects on enzymes such as phospholipase A2α, which plays a crucial role in inflammatory processes .

Study on Cytotoxic Effects

A detailed investigation into the cytotoxic effects of this compound was conducted using various human cancer cell lines. The study utilized both in vitro assays and molecular docking analyses to understand the binding interactions at the molecular level.

Molecular Docking Analysis

Molecular docking studies revealed that the compound interacts favorably with key residues in target proteins, enhancing its binding affinity. Key interactions include hydrogen bonding and hydrophobic interactions with amino acid side chains, contributing to its biological efficacy .

Q & A

Q. What are the recommended synthetic routes for achieving high enantiomeric purity of (2S)-2-(adamantane-1-carbonylamino)propanoic acid?

- Methodological Answer : The synthesis typically involves coupling adamantane-1-carboxylic acid (CAS 828-51-3, mp 172–176°C ) with a chiral amino acid precursor, such as L-alanine. Key steps include:

- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions during coupling .

- Activation of the carboxylic acid : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to facilitate amide bond formation .

- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate the (2S)-enantiomer, ensuring >95% enantiomeric excess .

- Deprotection and purification : Remove protective groups under mild acidic conditions and purify via recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to verify the adamantane moiety and stereochemistry .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., CHNO, theoretical MW 251.15) and detect impurities .

- X-ray crystallography : Resolve the crystal structure to validate the (2S)-configuration, if single crystals are obtainable .

- HPLC : Use chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric purity .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodological Answer : The adamantane group imparts high hydrophobicity, reducing aqueous solubility. Key properties include:

- LogP : Predicted ~2.5 (via XLogP3), indicating moderate lipophilicity .

- Melting point : Analogous adamantane derivatives (e.g., adamantane-carboxylic acid) melt at 172–176°C, suggesting thermal stability .

- Storage : Store at -20°C under inert gas to prevent oxidation of the amide bond .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological activity studies of this compound?

- Methodological Answer : Contradictions may arise from impurities or stereochemical variability. Mitigation strategies include:

- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed adamantane derivatives) and optimize synthesis .

- Enantiomer-specific assays : Compare (2S)- and (2R)-isomers in vitro to isolate stereospecific effects .

- Dose-response curves : Validate activity across multiple concentrations to rule out off-target effects .

Q. What experimental approaches are suitable for studying its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Employ a combination of biochemical and computational methods:

- Surface plasmon resonance (SPR) : Measure binding kinetics (K, k/k) to target proteins .

- Molecular docking : Use software like AutoDock Vina to model interactions with adamantane’s rigid structure in hydrophobic binding pockets .

- Enzymatic assays : Monitor inhibition/activation via fluorogenic substrates (e.g., for proteases or kinases) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer : Address poor solubility and metabolic instability:

- Prodrug design : Introduce ester or phosphate groups at the carboxylic acid to enhance membrane permeability .

- Nanoparticle encapsulation : Use liposomes or PEGylated carriers to improve systemic delivery .

- Metabolic stability assays : Test liver microsome stability and identify vulnerable sites (e.g., amide bond hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.